molecular formula C15H12N2O2 B13072692 7-(benzyloxy)-1,5-naphthyridin-2(1H)-one

7-(benzyloxy)-1,5-naphthyridin-2(1H)-one

Cat. No.: B13072692
M. Wt: 252.27 g/mol
InChI Key: ABIFMSHNEOACML-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-1,5-naphthyridin-2(1H)-one is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-1,5-naphthyridin-2(1H)-one typically involves the reaction of 1,5-naphthyridin-2(1H)-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the naphthyridine core can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the naphthyridine core can produce dihydro or tetrahydro naphthyridine derivatives.

Scientific Research Applications

7-(Benzyloxy)-1,5-naphthyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of novel compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-1,5-naphthyridin-2(1H)-one involves its interaction with molecular targets and pathways. The benzyloxy group enhances its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The naphthyridine core can interact with nucleic acids or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridin-2(1H)-one: The parent compound without the benzyloxy group.

    7-Methoxy-1,5-naphthyridin-2(1H)-one: A similar compound with a methoxy group instead of a benzyloxy group.

    7-(Phenoxy)-1,5-naphthyridin-2(1H)-one: A derivative with a phenoxy group.

Uniqueness

7-(Benzyloxy)-1,5-naphthyridin-2(1H)-one is unique due to the presence of the benzyloxy group, which enhances its chemical reactivity and potential applications. The benzyloxy group provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

7-phenylmethoxy-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C15H12N2O2/c18-15-7-6-13-14(17-15)8-12(9-16-13)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)

InChI Key

ABIFMSHNEOACML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CC(=O)N3)N=C2

Origin of Product

United States

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